Propicillin potassium
Propicillin potassium
Propicillin Potassium is the potassium salt form of propicillin, a semisynthetic acid-stable penicillin with antibacterial activity. Propicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Propicillin potassium is an organic potassium salt. It contains a propicillin(1-).
Propicillin potassium is an organic potassium salt. It contains a propicillin(1-).
Brand Name:
Vulcanchem
CAS No.:
1245-44-9
VCID:
VC20954281
InChI:
InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1
SMILES:
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Molecular Formula:
C18H21KN2O5S
Molecular Weight:
416.5 g/mol
Propicillin potassium
CAS No.: 1245-44-9
Cat. No.: VC20954281
Molecular Formula: C18H21KN2O5S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Propicillin Potassium is the potassium salt form of propicillin, a semisynthetic acid-stable penicillin with antibacterial activity. Propicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis. Propicillin potassium is an organic potassium salt. It contains a propicillin(1-). |
|---|---|
| CAS No. | 1245-44-9 |
| Molecular Formula | C18H21KN2O5S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1 |
| Standard InChI Key | ULBKMFLWMIGVOJ-CFXUUZMDSA-M |
| Isomeric SMILES | CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
| SMILES | CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
| Canonical SMILES | CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator